molecular formula C16H15N3O4S2 B10972442 Ethyl (2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 443655-17-2

Ethyl (2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10972442
CAS No.: 443655-17-2
M. Wt: 377.4 g/mol
InChI Key: QVIGJCOGXNECCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a benzoxazole ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzoxazole derivatives with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of benzoxazole and thiazole rings, which imparts distinct chemical and biological properties

Biological Activity

Ethyl (2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

  • Molecular Formula : C20H20N2O4S2
  • Molar Mass : 416.51 g/mol
  • CAS Number : 309719-32-2

The structure includes a benzoxazole moiety, a thiazole ring, and an ethyl acetate group, contributing to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives containing the benzoxazole structure exhibit activity against various bacterial strains. For instance:

Compound Bacterial Strain MIC (µg/mL)
Compound AEscherichia coli32
Compound BBacillus subtilis16
Compound CPichia pastoris8

The minimum inhibitory concentrations (MIC) demonstrate that certain derivatives are more effective against specific strains, highlighting the structure–activity relationship inherent in these compounds .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. A study assessed the effects on breast cancer cells (MCF-7 and MDA-MB-231), lung cancer cells (A549), and others. The findings revealed:

Cell Line IC50 (µM)
MCF-715
MDA-MB-23120
A54925

These results suggest that the compound may disrupt cellular processes vital for cancer cell survival .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The benzoxazole moiety interacts with enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by interfering with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial and cancerous cells, contributing to their death.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Antimicrobial Screening : A study screened multiple derivatives against E. coli and B. subtilis, identifying key structural features that enhance activity.
  • Cytotoxicity Assays : Another investigation utilized WST-1 assays to evaluate cell viability in response to various concentrations of the compound across different cancer cell lines.

Properties

CAS No.

443655-17-2

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H15N3O4S2/c1-2-22-14(21)7-10-8-24-15(17-10)19-13(20)9-25-16-18-11-5-3-4-6-12(11)23-16/h3-6,8H,2,7,9H2,1H3,(H,17,19,20)

InChI Key

QVIGJCOGXNECCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.